molecular formula C5H9ClIN3 B2422558 1-Ethyl-5-iodopyrazol-4-amine;hydrochloride CAS No. 2580203-85-4

1-Ethyl-5-iodopyrazol-4-amine;hydrochloride

Cat. No. B2422558
CAS RN: 2580203-85-4
M. Wt: 273.5
InChI Key: YQLHIQIBPMRRGR-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodopyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H9ClIN3. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H8IN3.ClH/c1-2-9-5(6)4(7)3-8-9;/h3H,2,7H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 273.5 . It is a powder and should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Electrosynthesis Applications

1-Ethyl-5-iodopyrazol-4-amine hydrochloride has been explored in the field of electrosynthesis. A study demonstrated its use in the electrochemical behavior similar to nitrobenzene, leading to the formation of different compounds under varied electroreduction conditions. This indicates its potential in fine chemical synthesis and electrochemical studies (Mikhal’chenko et al., 2007).

Synthesis of Dihydroazolo[1,5-a]pyrimidines

The compound plays a role in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines. These compounds exhibit ring-chain isomerism, demonstrating the chemical versatility and application in synthesizing complex heterocyclic compounds (Goryaeva et al., 2009).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 1-Ethyl-5-iodopyrazol-4-amine hydrochloride have been used for the detection and analysis of amines. This includes the development of a sensitive method using high-performance liquid chromatography with fluorescence detection, indicating its importance in analytical methods (Lian et al., 2009).

Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

It is also involved in the synthesis of pyrazolo[4,3-b]pyridine derivatives. These compounds are further used to form various heterocyclic compounds, showcasing its role in the development of new organic molecules (Yakovenko et al., 2020).

Structural Studies

Structural studies of related compounds have been conducted, providing insights into tautomerism, protonation, and isomerism. Such studies are crucial in understanding the chemical behavior and potential applications of similar compounds (Holschbach et al., 2003).

Mechanism of Action

While the specific mechanism of action for 1-Ethyl-5-iodopyrazol-4-amine;hydrochloride is not available, it’s worth noting that many pyrazole-bearing compounds are known for their diverse pharmacological effects .

Safety and Hazards

The safety information for 1-Ethyl-5-iodopyrazol-4-amine;hydrochloride indicates that it may cause skin irritation, serious eye damage, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Pyrazole-bearing compounds, such as 1-Ethyl-5-iodopyrazol-4-amine;hydrochloride, have shown potential in the treatment of diseases like leishmaniasis and malaria . The development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds is a clear upward trend in the scientific community .

properties

IUPAC Name

1-ethyl-5-iodopyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3.ClH/c1-2-9-5(6)4(7)3-8-9;/h3H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLHIQIBPMRRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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